Phenazine-1-carboxylate

Antibacterial MIC Plant pathogen

Phenazine-1-carboxylate (PCA, CAS 2538-68-3) is a potent, pH-dependent biopesticide active only in its protonated acid form (pKa 4.24). It is critical for overcoming MBC/dicarboximide resistance in Sclerotinia and shows superior potency against Phytophthora and bacterial pathogens versus 2-hydroxyphenazine. Buyers must ensure acquisition of the free acid (not the inactive salt), source 98% purity material, and plan for acidic formulation conditions (pH < 5) to guarantee field efficacy in seed treatments, soil drenches, and foliar sprays.

Molecular Formula C13H7N2O2-
Molecular Weight 223.21 g/mol
Cat. No. B1240584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenazine-1-carboxylate
Synonyms1-phenazinecarboxylic acid
1-phenazinecarboxylic acid, sodium salt
NRRL B-15132
phenazine-1-carboxylate
phenazine-1-carboxylic acid
Molecular FormulaC13H7N2O2-
Molecular Weight223.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)[O-]
InChIInChI=1S/C13H8N2O2/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,(H,16,17)/p-1
InChIKeyJGCSKOVQDXEQHI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenazine-1-carboxylate: A Microbial Phenazine with Broad-Spectrum Antimicrobial and Antifungal Activity for Agricultural and Aquacultural Applications


Phenazine-1-carboxylate (PCA; the conjugate base of phenazine-1-carboxylic acid, CHEBI:62412) is a microbial secondary metabolite produced by Pseudomonas and Streptomyces spp. It belongs to the phenazine class of tricyclic aromatic compounds. PCA exhibits broad-spectrum antimicrobial and antifungal activities [1] and has been registered as a biopesticide (shenqinmycin) in China for control of rice sheath blight and other crop diseases [2]. Its activity is pH-dependent due to the ionization state of the 1-carboxyl group [3].

Why Generic Substitution Fails for Phenazine-1-carboxylate: Structural Determinants of Activity and pH-Dependent Efficacy


Phenazine-1-carboxylate cannot be simply interchanged with other phenazine derivatives because its antimicrobial activity is critically dependent on the protonation state of the 1-carboxyl group, which is governed by environmental pH; the carboxylate anion is essentially inactive while the protonated acid is active [1]. Furthermore, the carboxyl group is a key structural feature for antifungal potency—closely related derivatives such as phenazine-1-carboxamide exhibit substantially reduced antifungal activity [2]. Even seemingly minor modifications, such as hydroxylation at the 2-position, can drastically reduce antifungal potency against important phytopathogens [3]. Thus, the precise chemical identity of phenazine-1-carboxylate, not merely its phenazine scaffold, determines its utility in scientific and industrial applications.

Quantitative Differentiation of Phenazine-1-carboxylate from Structurally Similar Analogs: Evidence-Based Selection Guide


Superior Antibacterial Potency Against Key Agricultural Pathogens Versus Phenazine-5,10-dioxide (PDO)

In a direct head-to-head comparison, phenazine-1-carboxylic acid (PCA) demonstrated superior antibacterial efficacy against Acidovorax avenae subsp. citrulli, Bacillus subtilis, Candida albicans, Escherichia coli, and Xanthomonas campestris pv. vesicatoria compared to phenazine-5,10-dioxide (PDO) at low concentrations, with MIC values of 17.44–34.87 ppm for PCA [1]. PDO was only superior against Pseudomonas syringae and Enterobacter aerogenes, while the two compounds were equipotent against Ralstonia solanacearum (MIC 62.50 ppm). This demonstrates PCA's broader and more potent antibacterial spectrum at lower application rates, particularly against economically critical crop pathogens.

Antibacterial MIC Plant pathogen

Significantly Greater Antifungal Potency Against Soilborne Oomycete and Basidiomycete Pathogens Compared to 2-Hydroxyphenazine

PCA exhibited potent antifungal activity against Phytophthora capsici, Rhizoctonia solani AG-1(IA), and Pythium ultimum with MICs of <1.0, 1.3, and 2.0 µg/mL, respectively. In contrast, 2-hydroxyphenazine (2-OH-PHZ) showed an MIC of 2.0 µg/mL against R. solani and only 50.0 µg/mL against P. ultimum, with no activity against P. capsici [1]. This represents a 25- to >50-fold difference in potency, establishing PCA as the significantly more effective compound against these critical soilborne pathogens.

Antifungal Oomycete MIC

pH-Dependent Activity: Protonated Acid is Active; Carboxylate Anion is Inactive

Phenazine-1-carboxylic acid has a pKa of 4.24 ± 0.01 at 25°C [1]. The carboxylate anion (phenazine-1-carboxylate) exhibits no detectable antimicrobial activity compared to the active uncharged carboxylic acid species. This establishes that the compound's biological activity is entirely dependent on the protonation state of the 1-carboxyl group, and that the anionic form is functionally inert regardless of concentration. This finding has been confirmed in direct comparative assays measuring antimicrobial activity of the acid versus its conjugate base.

pKa Antimicrobial activity pH dependence

In Vivo Disease Control Efficacy Comparable to Commercial Fungicides Metalaxyl and Chlorothalonil

In greenhouse trials, treatment with PCA (isolated from Pseudomonas aeruginosa GC-B26) provided highly significant protective activity against Phytophthora disease on pepper plants and anthracnose on cucumber plants. The disease control efficacy was only slightly less than that of the commercial standard fungicides metalaxyl and chlorothalonil [1]. While exact percent control values are not reported in the abstract, the in vivo efficacy was deemed statistically comparable. Additionally, in field trials, shenqinmycin (PCA-based formulation) achieved 83.29% control efficacy against sclerotinia stem rot of oilseed rape at 200 µg a.i./mL, which was superior to the commercial fungicide iprodione [2].

In vivo efficacy Disease control Phytophthora

Lack of Cross-Resistance with Conventional Fungicides Enables Rotation and Resistance Management Strategies

In a study of 51 Sclerotinia sclerotiorum isolates, shenqinmycin (active ingredient PCA) showed no cross-resistance with the commonly used fungicides carbendazim (MBC) and dimethachlon [1]. The baseline sensitivity EC50 of PCA against S. sclerotiorum was 3.31 ± 0.77 µg/mL. This lack of cross-resistance is a critical advantage over conventional single-site fungicides, which are increasingly compromised by resistance development.

Cross-resistance Resistance management Sclerotinia

High-Impact Application Scenarios for Phenazine-1-carboxylate: Where the Evidence Supports Prioritized Use


Broad-Spectrum Agricultural Bactericide for Seedborne and Foliar Pathogens

Based on the superior antibacterial MICs (17.44–34.87 ppm) demonstrated against Acidovorax avenae, Xanthomonas campestris, and other Gram-negative and Gram-positive agricultural pathogens compared to phenazine-5,10-dioxide [1], PCA is well-suited for seed treatment and foliar spray formulations targeting bacterial diseases of vegetables and field crops.

Soilborne Oomycete and Basidiomycete Disease Control in High-Value Horticultural Crops

PCA's MIC values of <1.0–2.0 µg/mL against Phytophthora capsici and Pythium ultimum, combined with its 25- to 50-fold potency advantage over 2-hydroxyphenazine [2], position it as a preferred active ingredient for soil drench and drip irrigation formulations in pepper, tomato, and cucurbit production systems.

Fungicide Resistance Management Rotations in Sclerotinia-Infested Oilseed Rape and Soybean

The absence of cross-resistance between PCA and carbendazim/dimethachlon, coupled with a baseline EC50 of 3.31 µg/mL against Sclerotinia sclerotiorum [3], makes PCA an ideal rotational partner in spray programs designed to delay or overcome resistance to conventional MBC and dicarboximide fungicides.

Acidic Formulation Development for Maximum Antimicrobial Performance

Because the carboxylate anion (phenazine-1-carboxylate) is completely inactive, while the protonated acid is active, and the pKa is 4.24 [4], PCA must be formulated and applied under acidic conditions (pH < 5) to maintain efficacy. This property drives the development of specialized low-pH formulations, buffer-stabilized suspensions, and targeted application regimes that avoid alkaline environments.

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